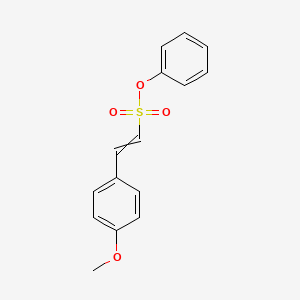
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is an organic compound that belongs to the class of phenoxy compounds These compounds are characterized by the presence of a phenoxy group, which is an aromatic ring bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenyl 2-(4-methoxyphenyl)ethene using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of tyrosine-protein phosphatase YopH, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 2-(4-bromophenyl)ethene-1-sulfonate
- Phenyl 2-(4-chlorophenyl)ethene-1-sulfonate
- Phenyl 2-(4-nitrophenyl)ethene-1-sulfonate
Uniqueness
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
918341-29-4 |
|---|---|
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
phenyl 2-(4-methoxyphenyl)ethenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-18-14-9-7-13(8-10-14)11-12-20(16,17)19-15-5-3-2-4-6-15/h2-12H,1H3 |
Clé InChI |
GVDPGZPHZXNXDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


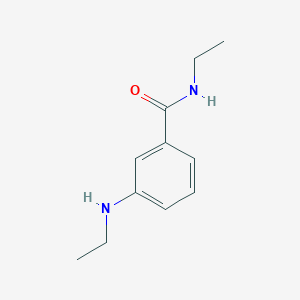
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
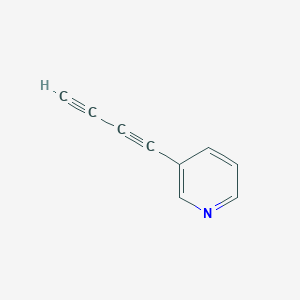
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
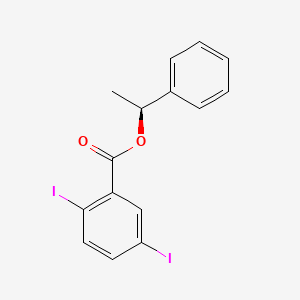
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
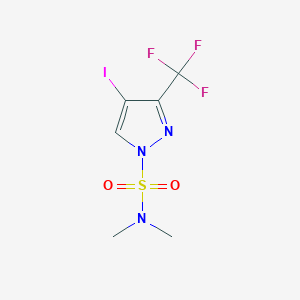
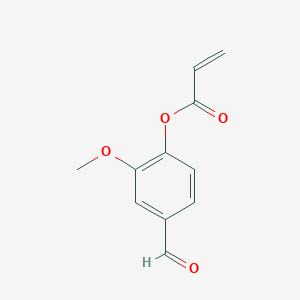
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)
